4-Chloro-6-fluoro-3-hydroxy-1H-indazole
Overview
Description
4-Chloro-6-fluoro-3-hydroxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of chloro, fluoro, and hydroxy groups in the indazole ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-fluoro-3-hydroxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-chloro-6-fluoro-2-nitrophenylhydrazine with a suitable carbonyl compound, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-3-hydroxy-1H-indazole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while substitution of the chloro group with an amine yields an amino-indazole derivative .
Scientific Research Applications
4-Chloro-6-fluoro-3-hydroxy-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-6-fluoro-3-hydroxy-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, fluoro, and hydroxy groups allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-chloro-6-fluoro-3-hydroxy-1H-indazole include other indazole derivatives such as:
- 1H-indazole
- 2H-indazole
- 3-amino-1H-indazole
- 6-fluoro-1H-indazole
Uniqueness
This compound is unique due to the specific combination of chloro, fluoro, and hydroxy groups on the indazole ring. This combination enhances its chemical reactivity and potential biological activity compared to other indazole derivatives .
Properties
IUPAC Name |
4-chloro-6-fluoro-1,2-dihydroindazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQSEEGONCXLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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